4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4-acetyl-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)9-5-11(13-6-9)12(16)14-7-10-3-2-4-17-10/h5-6,10,13H,2-4,7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPXIMPGZBNZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide involves multiple steps, typically starting with the preparation of the pyrrole ring. The acetylation of the pyrrole ring is achieved using acetic anhydride under acidic conditions. The tetrahydrofuranyl moiety is introduced through a nucleophilic substitution reaction, where tetrahydrofuran is reacted with an appropriate leaving group attached to the pyrrole ring. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the tetrahydrofuranyl moiety, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antipsychotic Activity
Research has indicated that compounds structurally related to 4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide may exhibit antipsychotic-like effects. A study on related compounds demonstrated their efficacy as dopamine autoreceptor agonists, suggesting potential applications in treating psychotic disorders. These compounds were shown to be orally active and effective in behavioral tests, indicating their therapeutic potential in managing conditions like schizophrenia .
Antioxidant and Anti-inflammatory Properties
The compound's structural characteristics suggest it may possess antioxidant properties, which are crucial in combating oxidative stress-related diseases. Antioxidants play a vital role in reducing inflammation and preventing cellular damage, making this compound a candidate for further studies aimed at developing anti-inflammatory drugs .
Anticancer Potential
The pharmacological profile of this compound suggests it may have anticancer properties. Compounds with similar structures have been noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This activity is often attributed to their ability to modulate signaling pathways involved in cell survival and death .
Synthesis of Analogues
The compound serves as a valuable precursor for synthesizing analogues that can be tailored for specific therapeutic targets. The structure-activity relationship (SAR) studies allow researchers to modify the compound's structure to enhance its pharmacological properties while minimizing side effects .
Drug Development
Given its diverse biological activities, this compound is being explored for its potential as a lead compound in drug development. The ongoing research into its mechanism of action can provide insights into designing more effective therapeutic agents against various diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1H-pyrrole-2-carboxamides, where variations in substituents significantly influence physicochemical and biological properties. Key structural analogues include:
Key Findings from Comparative Analysis
Substituent Impact on Physicochemical Properties: Acetyl vs. N-Substituent Effects: The tetrahydrofurfuryl group in the target compound introduces a cyclic ether moiety, improving solubility in polar solvents compared to purely aromatic N-substituents (e.g., 3-bromobenzyl in compound 9g, ).
Biological Activity Correlations :
- Antimicrobial Activity : Bromo-substituted analogues (e.g., compound 192, ) exhibit antifungal and antibacterial properties, likely due to halogen-mediated electrophilic interactions with microbial targets. The acetyl group in the target compound may lack comparable bioactivity.
- Metabolic Stability : Trifluoromethylbenzyl-substituted derivatives () show enhanced metabolic resistance due to fluorine’s electron-withdrawing effects, a feature absent in the target compound.
Synthetic Feasibility: Yields for pyrrole-2-carboxamide derivatives vary widely (15–90%, ), influenced by steric hindrance and electronic effects of substituents.
Functional Group Analysis
- Acetyl Group : Enhances hydrogen-bonding capacity but may reduce stability under acidic conditions.
- Tetrahydrofurfuryl Group : Improves aqueous solubility compared to purely aliphatic or aromatic N-substituents, as seen in marine-derived butoxymethyl analogues ().
- Halogenated Derivatives : Bromo or trifluoromethyl groups increase molecular weight and modulate electronic properties, impacting both reactivity and target binding.
Biological Activity
4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrole ring, which is known for its diverse biological activities, and a tetrahydrofuran moiety that may influence its pharmacokinetic properties.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. For instance, studies have shown that related pyrrole derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This antioxidant activity is crucial in preventing cellular damage associated with various diseases.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Free radical scavenging |
| Related Pyrrole Derivative | 25 | Reduces ROS levels |
Anticancer Activity
Several studies have investigated the anticancer potential of pyrrole derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
Case Study: MCF-7 Cell Line
A study conducted on the MCF-7 cell line revealed that treatment with a related compound resulted in a significant decrease in cell viability (p < 0.05) and increased apoptosis markers such as caspase activation.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro assays have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >128 |
The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Modulation of Signaling Pathways : The compound may affect pathways such as MAPK and PI3K/Akt, which are critical in cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways through mitochondrial dysfunction.
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is essential for therapeutic applications. Preliminary studies indicate that at higher concentrations, there may be cytotoxic effects on normal cells, highlighting the need for further investigation into dosage and safety profiles.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide, and how can reaction yields be optimized?
Answer:
The synthesis of carboxamide derivatives typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) and amines. For example:
- Step 1: React a pyrrole-2-carboxylic acid derivative (e.g., methyl ester) with tetrahydrofurfurylamine under basic conditions (e.g., DIPEA) using coupling agents like HATU or EDCI .
- Step 2: Purify intermediates via column chromatography (silica gel) or preparative HPLC.
- Step 3: Introduce the acetyl group at the pyrrole C4 position using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Yield Optimization:
- Use high-purity starting materials and anhydrous solvents.
- Optimize stoichiometry (e.g., 1.2 equivalents of amine to carboxylic acid derivative).
- Monitor reaction progress with LCMS or TLC .
Basic: Which analytical techniques are most reliable for characterizing this compound, and how are spectral assignments validated?
Answer:
Key techniques include:
- 1H/13C NMR: Assign peaks based on coupling patterns (e.g., pyrrole protons at δ 6.5–7.5 ppm; tetrahydrofuran protons at δ 1.5–4.0 ppm) .
- ESIMS/HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) and isotopic patterns .
- HPLC-PDA: Assess purity (>95% by area normalization) .
Validation:
- Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or MestReNova).
- Cross-reference with structurally analogous compounds (e.g., 3-methyl-N-(2,2,2-trifluoroethyl)-4-(6-(trifluoromethyl)-1H-indol-3-yl)-1H-pyrrole-2-carboxamide, δ 7.71–7.72 ppm for indole protons) .
Advanced: How can researchers resolve contradictions in biological activity data across studies, such as varying IC₅₀ values for enzyme inhibition?
Answer:
Contradictions may arise from:
- Assay Conditions: Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration).
- Enzyme Source: Variability in recombinant vs. native enzyme preparations.
- Data Normalization: Inconsistent use of positive controls (e.g., compactin for HMG-CoA reductase inhibition) .
Methodological Solutions:
- Replicate assays under standardized conditions (e.g., 25°C, pH 7.4, ≤0.1% DMSO).
- Validate enzyme activity with a reference inhibitor in each experiment.
- Perform dose-response curves with at least triplicate measurements .
Advanced: What strategies are effective for analyzing substituent effects on bioactivity using structure-activity relationship (SAR) models?
Answer:
- Substituent Scanning: Systematically replace functional groups (e.g., acetyl at C4 with trifluoromethyl or indole moieties) and measure activity changes .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., DNA gyrase B) .
- Free Energy Perturbation (FEP): Quantify substituent contributions to binding affinity using MD simulations .
Case Study: In HMG-CoA reductase inhibitors, introducing a 4-fluorophenyl group increased potency 5-fold compared to compactin .
Advanced: How can X-ray crystallography using SHELX software address challenges in resolving the compound’s crystal structure?
Answer:
- Data Collection: Use high-resolution synchrotron data (≤1.0 Å) to resolve light atoms (e.g., oxygen in tetrahydrofuran).
- Refinement in SHELXL:
- Validation Tools: Check geometry with PLATON/ADDSYM and electron density maps in Coot .
Advanced: What experimental and computational approaches are recommended for deconvoluting overlapping signals in NMR spectra?
Answer:
- Experimental:
- Computational:
Basic: How can researchers design in vitro assays to evaluate this compound’s antimicrobial or antibiofilm activity?
Answer:
- Microplate Assays:
- Controls: Include gentamicin (antibacterial) and amphotericin B (antifungal) as positive controls.
Advanced: What metabolic stability assays are critical for preclinical development, and how are they optimized?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
